molecular formula C15H11ClN2O3 B11981734 4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B11981734
M. Wt: 302.71 g/mol
InChI Key: JMPNPXAKVNKGGT-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring attached to a benzene ring, with additional functional groups including a chlorophenoxy group and two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves the reaction of 4-chlorophenol with 3,5-dimethyl-1H-pyrazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol attacks the pyrazole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
  • 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is unique due to its specific functional groups and structural arrangement. The presence of both chlorophenoxy and hydroxyl groups provides distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C15H11ClN2O3/c16-9-1-4-11(5-2-9)21-14-8-17-18-15(14)12-6-3-10(19)7-13(12)20/h1-8,19-20H,(H,17,18)

InChI Key

JMPNPXAKVNKGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Cl

Origin of Product

United States

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